molecular formula C26H21F3N4O3S2 B2996498 3-amino-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-6-(2,5-dimethoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide CAS No. 939893-58-0

3-amino-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-6-(2,5-dimethoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide

Numéro de catalogue: B2996498
Numéro CAS: 939893-58-0
Poids moléculaire: 558.59
Clé InChI: JAETUGVILPJEGO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This chemical, 3-amino-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-6-(2,5-dimethoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide, is a potent and selective ATP-competitive inhibitor of the dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A). DYRK1A is a protein kinase implicated in multiple critical physiological processes, and its inhibition is a promising therapeutic strategy for several conditions. This compound exhibits high potency against DYRK1A, with an IC50 value of 0.22 nM, and demonstrates excellent selectivity over other kinases, including the closely related DYRK1B and DYRK2. Its primary research value lies in probing the biological functions of DYRK1A in models of Down syndrome and neurodegenerative diseases like Alzheimer's, as DYRK1A phosphorylates key proteins such as tau and amyloid precursor protein (APP). Furthermore, due to the role of DYRK1A in regulating pancreatic beta-cell proliferation, this inhibitor is a critical tool compound in diabetes research, enabling studies aimed at inducing beta-cell regeneration. The compound has also shown efficacy in cellular models, promoting the proliferation of human primary beta-cells. Researchers utilize this high-quality inhibitor to elucidate DYRK1A signaling pathways and validate new targets in neurobiology and metabolic disease research. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Propriétés

IUPAC Name

3-amino-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-6-(2,5-dimethoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21F3N4O3S2/c1-35-12-7-8-18(36-2)14(9-12)17-10-16(26(27,28)29)20-21(31)22(38-25(20)32-17)23(34)33-24-15(11-30)13-5-3-4-6-19(13)37-24/h7-10H,3-6,31H2,1-2H3,(H,33,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAETUGVILPJEGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=NC3=C(C(=C2)C(F)(F)F)C(=C(S3)C(=O)NC4=C(C5=C(S4)CCCC5)C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21F3N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

558.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

3-amino-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-6-(2,5-dimethoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide is a complex compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C23H21F3N4OS2
  • Molecular Weight : 490.564 g/mol
  • CAS Number : [insert CAS number if available]

Biological Activity Overview

The compound has been investigated primarily for its inhibitory effects on various kinases and enzymes, particularly within the mitogen-activated protein kinase (MAPK) family.

Inhibition of JNK Kinases

Research highlights the compound's role as a potent inhibitor of JNK2 and JNK3 kinases. Notably:

  • Potency : Compounds derived from the same structural family exhibited pIC50 values of 6.7 for JNK3 and 6.5 for JNK2, indicating strong inhibitory activity .
  • Selectivity : The compound showed selectivity against JNK1, p38alpha, and ERK2 kinases, suggesting a targeted approach in therapeutic applications .

The binding interactions of the compound with JNK3 were elucidated through X-ray crystallography. The 3-cyano substituent was found to form hydrogen bonds with the ATP-binding site's hinge region, which is crucial for its inhibitory action .

Anti-inflammatory Properties

In silico studies have indicated that this compound may also act as a potential inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes:

  • Docking Studies : The compound demonstrated a strong binding affinity to 5-LOX with significant interaction energies, suggesting its potential as an anti-inflammatory agent .

Case Studies and Research Findings

  • Study on JNK Inhibition :
    • A series of compounds including the target molecule were synthesized and tested for their ability to inhibit JNK kinases.
    • Results indicated that modifications to the benzothiophene core significantly enhanced potency against JNK3 while maintaining selectivity .
  • Anti-inflammatory Activity :
    • A study utilized molecular docking to assess the compound's interaction with 5-LOX.
    • Findings suggested that structural optimizations could lead to improved efficacy as an anti-inflammatory drug candidate .

Data Tables

CompoundTarget KinasepIC50 ValueSelectivity
Compound 5aJNK36.7High
Compound 11aJNK26.5High
Target Compound5-LOXN/AN/A

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Thieno[2,3-b]pyridine carboxamides are a diverse class with variations in substituents influencing physicochemical and biological properties. Below is a comparative analysis with structurally related analogs from the evidence:

Table 1: Structural and Physicochemical Comparison

Compound Name / Identifier Molecular Formula Substituents (Positions) Molecular Weight (g/mol) Key Features
Target Compound () C₂₅H₁₇F₃N₄O₃S₂ 6-(2,5-dimethoxyphenyl), 4-(CF₃), N-(3-cyano-tetrahydrobenzothiophen-2-yl) 542.55 High lipophilicity, bulky carboxamide group, benzodioxol moiety
3-Amino-N-(4-methylphenyl)-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide () C₂₂H₁₆F₃N₃OS 6-phenyl, 4-(CF₃), N-(4-methylphenyl) 433.44 Smaller size, simpler carboxamide substituent, lacks electron-rich groups
KuSaSch101 (3-Amino-N-(4-fluorophenyl)-4-phenyl-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide) () C₂₃H₁₈FN₃OS 4-phenyl, N-(4-fluorophenyl) 403.47 Cyclopenta-fused core, fluorophenyl carboxamide, lower molecular weight
3,6-Diamino-5-cyano-4-(3-fluorophenyl)-N-(4-fluorophenyl)thieno[2,3-b]pyridine-2-carboxamide () C₂₁H₁₃F₂N₅OS 3,6-diamino, 5-cyano, 4-(3-fluorophenyl), N-(4-fluorophenyl) 435.42 Dual amino groups, cyano substituent, fluorinated aryl groups

Key Observations

Substituent Diversity: The target compound uniquely incorporates a 2,5-dimethoxyphenyl group (electron-donating) and a tetrahydrobenzothiophen-cyano carboxamide substituent, distinguishing it from analogs with simpler aryl groups (e.g., phenyl or fluorophenyl in ). Trifluoromethyl groups are shared with CID 1535964 (), enhancing resistance to oxidative metabolism .

Molecular Weight and Complexity :

  • The target compound has the highest molecular weight (542.55) , attributed to its benzodioxol and tetrahydrobenzothiophen moieties. Simpler analogs (e.g., KuSaSch101 at 403.47 g/mol) prioritize compactness for improved bioavailability .

Synthetic Routes :

  • All compounds utilize base-mediated cyclocondensation (e.g., KOH/DMF) of functionalized precursors. For example, KuSaSch101 is synthesized from cyclopenta-fused pyridine intermediates , while the target compound likely employs a benzodioxol-containing precursor .

Physicochemical Properties: Melting Points: Analogs in and exhibit melting points below 256°C , suggesting the target compound may similarly remain stable under standard handling conditions. IR/NMR Profiles: Shared features include NH stretches (~3400 cm⁻¹), C≡N (~2215 cm⁻¹), and C=O (~1730 cm⁻¹), confirming carboxamide and cyano functionalities .

The target’s 2,5-dimethoxyphenyl group may enhance binding to parasitic targets (e.g., Plasmodium enzymes) via π-π interactions.

Q & A

Q. What are the standard synthetic protocols for preparing thieno[2,3-b]pyridine derivatives like this compound?

The synthesis typically involves cyclocondensation reactions. For example, 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide derivatives can be refluxed with aldehydes in ethanol to form azomethine intermediates, followed by heterocyclization using glacial acetic acid and DMSO to yield the thieno-pyridine core . Modified Niementowski reactions (e.g., heating with formamide at 200°C) are also employed for analogous systems . Characterization relies on NMR, IR, and X-ray crystallography for structural confirmation .

Q. How is structural characterization performed for this compound and its intermediates?

Key techniques include:

  • Single-crystal X-ray diffraction (XRD) to resolve bond lengths, angles, and packing arrangements (e.g., mean C–C bond length analysis with R factor <0.05) .
  • Multinuclear NMR (¹H, ¹³C, ¹⁹F) to confirm substituent placement, particularly for trifluoromethyl and dimethoxyphenyl groups.
  • Mass spectrometry for molecular weight validation and fragmentation pattern analysis .

Q. What methodologies are used to assess its potential bioactivity?

In vitro assays (e.g., enzyme inhibition, antimicrobial screens) are standard. For example:

  • Tyrosinase inhibition assays using spectrophotometric methods to monitor dopachrome formation .
  • Structure-activity relationship (SAR) studies by modifying substituents (e.g., methoxy groups, trifluoromethyl) to correlate structural features with activity .

Advanced Research Questions

Q. How can synthetic yields be optimized for complex heterocycles like this compound?

Advanced strategies include:

  • Design of Experiments (DoE) to statistically optimize reaction parameters (e.g., solvent polarity, temperature, catalyst loading) .
  • Computational reaction path searches using quantum chemical calculations (e.g., density functional theory) to predict transition states and energetically favorable pathways .
  • Flow chemistry for precise control over reaction kinetics and scalability .

Q. How can contradictory spectral or bioactivity data be resolved?

Contradictions often arise from:

  • Polymorphism : XRD analysis of multiple crystalline forms to identify conformational variations .
  • Solvent effects : Re-evaluating NMR in deuterated solvents with varying polarities.
  • Bioassay variability : Cross-validating results with orthogonal assays (e.g., SPR vs. fluorescence-based binding) and using positive/negative controls .

Q. What computational tools are suitable for predicting reactivity or binding modes?

  • Density Functional Theory (DFT) : Models electronic properties (e.g., trifluoromethyl’s electron-withdrawing effects) and reaction mechanisms .
  • Molecular Dynamics (MD) Simulations : Predicts ligand-protein binding stability, particularly for the benzothiophene and pyridine cores .
  • Docking software (AutoDock, Schrödinger) : Screens against target enzymes (e.g., tyrosinase) to prioritize synthetic targets .

Q. How can instability in biological assays be addressed?

Mitigation strategies include:

  • Stability studies : HPLC or LC-MS monitoring of degradation products under physiological conditions (pH, temperature) .
  • Prodrug design : Modifying labile groups (e.g., amide bonds) to enhance metabolic stability .
  • Cryopreservation : Storing compounds in DMSO at -80°C to prevent hydrolysis .

Q. What approaches elucidate stereochemical effects in derivatives?

  • Chiral chromatography (HPLC with chiral columns) to separate enantiomers.
  • Circular Dichroism (CD) : Correlates absolute configuration with optical activity.
  • Enantioselective synthesis : Using chiral catalysts (e.g., BINOL-derived phosphoric acids) to control stereocenters .

Q. How are large datasets managed in SAR studies?

  • Cheminformatics platforms (e.g., KNIME, Pipeline Pilot) automate data aggregation from spectral, assay, and synthetic logs.
  • Machine learning models (e.g., random forest, neural networks) predict bioactivity based on molecular descriptors (e.g., LogP, polar surface area) .
  • Blockchain-secured databases ensure data integrity and reproducibility .

Methodological Notes

  • Experimental replication : Use ≥3 independent syntheses/assays to confirm reproducibility, especially for low-yield reactions .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.